Ethyl 5-(3,5-difluoro-phenoxy)propanoate chemical structure and properties
Ethyl 5-(3,5-difluoro-phenoxy)propanoate chemical structure and properties
An In-depth Technical Guide to Ethyl (3,5-Difluorophenoxy)propanoate
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. The 3,5-difluorophenoxy moiety, in particular, has emerged as a privileged structural motif, prized for its ability to confer enhanced metabolic stability, modulate physicochemical properties, and improve target binding affinity.[1][2] This guide provides a comprehensive technical overview of Ethyl (3,5-difluorophenoxy)propanoate, a versatile chemical intermediate embodying this important structural feature.
A note on nomenclature: The user query specified "Ethyl 5-(3,5-difluorophenoxy)propanoate". However, the propanoate chain is numbered starting from the carbonyl carbon, making a "5-phenoxy" substitution chemically impossible. The most plausible and synthetically relevant isomers are Ethyl 2-(3,5-difluorophenoxy)propanoate and Ethyl 3-(3,5-difluorophenoxy)propanoate. This guide will focus on the latter, Ethyl 3-(3,5-difluorophenoxy)propanoate (CAS No. 1344331-21-0) , for which chemical data is available, while noting that the principles discussed are broadly applicable to other isomers.[3]
The objective of this document is to furnish researchers, scientists, and drug development professionals with a detailed understanding of the synthesis, purification, characterization, and potential applications of this valuable building block.
Chemical Structure and Physicochemical Properties
The molecular architecture of Ethyl 3-(3,5-difluorophenoxy)propanoate combines a difluorinated aromatic ring, an ether linkage, and an ethyl ester functional group. This combination of features results in a unique set of properties that are highly desirable in the synthesis of more complex molecules.
Caption: Chemical Structure of Ethyl 3-(3,5-difluorophenoxy)propanoate.
The key physicochemical properties are summarized in the table below. These parameters are crucial for designing reaction conditions, developing purification strategies, and predicting the compound's behavior in biological systems.
| Property | Value | Source |
| CAS Number | 1344331-21-0 | [3] |
| Molecular Formula | C₁₁H₁₂F₂O₃ | [3] |
| Molecular Weight | 230.21 g/mol | [3] |
| Monoisotopic Mass | 230.07545056 Da | [3] |
| Appearance | Colorless to pale yellow oil (predicted) | - |
| XLogP3-AA | 2.3 | [3] |
| Rotatable Bond Count | 6 | [3] |
| Boiling Point | >250 °C (predicted) | - |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone); Insoluble in water (predicted) | - |
Synthesis and Purification
Core Synthesis Pathway: Williamson Ether Synthesis
The most reliable and versatile method for preparing Ethyl 3-(3,5-difluorophenoxy)propanoate is the Williamson ether synthesis.[4][5] This classic Sₙ2 reaction is widely used in both laboratory and industrial settings for its high efficiency and broad scope in forming ether linkages.[4][6] The reaction proceeds by the nucleophilic substitution of a halide on an electrophilic carbon by a phenoxide ion.
Causality of Experimental Design: The choice of this pathway is dictated by the ready availability of the starting materials—3,5-difluorophenol and an ethyl 3-halopropanoate—and the reaction's tolerance for a wide range of functional groups. The mechanism involves two key steps:
-
Deprotonation: A base is used to deprotonate the weakly acidic hydroxyl group of 3,5-difluorophenol, generating a highly nucleophilic 3,5-difluorophenoxide anion.[7][8]
-
Nucleophilic Attack: The resulting phenoxide attacks the electrophilic carbon atom of ethyl 3-bromopropanoate, displacing the bromide leaving group to form the desired ether bond.[4][9]
Caption: Experimental workflow for the synthesis of Ethyl 3-(3,5-difluorophenoxy)propanoate.
Detailed Experimental Protocol
This protocol is a self-validating system, where successful completion of each step sets up the next for optimal results. It is based on established Williamson ether synthesis procedures.[5]
Reagents and Materials:
-
3,5-Difluorophenol (1.0 eq)
-
Ethyl 3-bromopropanoate (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-difluorophenol (1.0 eq) and anhydrous acetone. Stir until all the solid has dissolved.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will become a suspension.
-
Expert Insight: A moderately weak base like K₂CO₃ is chosen over a strong base (e.g., NaH) to minimize potential elimination side reactions of the ethyl 3-bromopropanoate, which can form ethyl acrylate.[7]
-
-
Activation: Stir the suspension vigorously at room temperature for 30 minutes to ensure the formation of the potassium phenoxide salt.
-
Nucleophilic Substitution: Add ethyl 3-bromopropanoate (1.1 eq) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 56 °C for acetone). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 3,5-difluorophenol is consumed (typically 4-12 hours).[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the solid K₂CO₃ and potassium bromide byproduct, washing the solid with a small amount of acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the acetone.[5]
-
-
Extraction:
-
Dissolve the resulting crude residue in dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine. This removes any unreacted phenol and other acidic impurities.[5]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Ethyl 3-(3,5-difluorophenoxy)propanoate.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following sections outline the expected spectral data based on the structure and analysis of similar compounds.[10][11][12]
¹H NMR Spectroscopy
The proton NMR spectrum provides definitive information about the electronic environment and connectivity of hydrogen atoms in the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-4 (Aromatic) | 6.6 - 6.8 | Triplet (t) | 1H |
| H-2, H-6 (Aromatic) | 6.5 - 6.7 | Doublet of triplets (dt) | 2H |
| -O-CH₂ -CH₂- | 4.2 - 4.4 | Triplet (t) | 2H |
| -O-CH₂-CH₂ - | 2.8 - 3.0 | Triplet (t) | 2H |
| -O-CH₂ -CH₃ (Ester) | 4.1 - 4.3 | Quartet (q) | 2H |
| -O-CH₂-CH₃ (Ester) | 1.2 - 1.4 | Triplet (t) | 3H |
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of unique carbon environments and provides insight into C-F coupling.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Features |
| C =O (Ester) | 170 - 172 | - |
| C -1 (Aromatic, C-O) | 160 - 162 | Triplet (due to C-F coupling) |
| C -3, C -5 (Aromatic, C-F) | 162 - 164 | Doublet of doublets (¹JCF ≈ 240-250 Hz) |
| C -4 (Aromatic) | 102 - 104 | Triplet (³JCF ≈ 10-15 Hz) |
| C -2, C -6 (Aromatic) | 98 - 100 | Doublet of triplets |
| -O-C H₂-CH₂- | 65 - 68 | - |
| -O-CH₂-C H₂- | 34 - 36 | - |
| -O-C H₂-CH₃ (Ester) | 60 - 62 | - |
| -O-CH₂-C H₃ (Ester) | 13 - 15 | - |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.
| Analysis Type | Expected Result | Interpretation |
| Molecular Ion (EI-MS) | m/z = 230 | Corresponds to the [M]⁺• ion, confirming the molecular weight.[3][13] |
| Key Fragments | m/z = 185 | Loss of ethoxy group (-•OC₂H₅) |
| m/z = 157 | Loss of -COOC₂H₅ | |
| m/z = 130 | 3,5-difluorophenoxy cation [C₆H₃F₂O]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the key functional groups present in the molecule through their characteristic vibrational frequencies.
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |
| C-H (Aromatic) | 3050 - 3150 | Stretch |
| C-H (Aliphatic) | 2850 - 3000 | Stretch |
| C=O (Ester) | 1730 - 1750 | Strong, sharp stretch |
| C=C (Aromatic) | 1590 - 1610 | Stretch |
| C-O-C (Ether) | 1200 - 1300 | Asymmetric stretch |
| C-F (Aryl-F) | 1100 - 1150 | Strong stretch |
Applications in Drug Discovery
The 3,5-difluorophenoxy group is not merely a passive component; it is an active modulator of a molecule's pharmacological profile. Its inclusion is a deliberate strategy to overcome common challenges in drug development.[1]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s. Incorporating the difluorophenoxy moiety can protect a drug molecule from oxidative metabolism, thereby prolonging its in vivo half-life and improving its pharmacokinetic profile.[1]
-
Increased Binding Affinity: The electronegative fluorine atoms can act as weak hydrogen bond acceptors and participate in favorable orthogonal multipolar interactions with amino acid residues in a protein's active site. This can lead to a significant increase in binding affinity and potency.[1]
-
Modulation of Physicochemical Properties: The lipophilicity of a lead compound can be precisely adjusted by the addition of the 3,5-difluorophenoxy group. This fine-tuning is critical for optimizing a drug's solubility, membrane permeability, and plasma protein binding, all of which are essential for oral bioavailability and proper distribution.[1]
This structural unit is found in a variety of biologically active compounds, including potent inhibitors of enzymes such as kinases and cyclooxygenase-2 (COX-2).[1][14]
Safety and Handling
Ethyl 3-(3,5-difluorophenoxy)propanoate should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The starting materials, particularly ethyl 3-bromopropanoate (a lachrymator) and 3,5-difluorophenol, should be handled with care according to their respective Safety Data Sheets (SDS).
Conclusion
Ethyl 3-(3,5-difluorophenoxy)propanoate is a valuable and versatile chemical intermediate. Its synthesis via the robust Williamson ether synthesis is straightforward and scalable. The presence of the 3,5-difluorophenoxy moiety imparts desirable properties that are of significant interest to researchers in drug discovery and development. This guide provides the foundational knowledge required for the synthesis, characterization, and intelligent application of this important molecular building block.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
ChemTalk. (2022, October 24). Williamson Ether Synthesis. [Link]
-
Khan Academy. Williamson ether synthesis. [Link]
-
Organic Chemistry Portal. Williamson Synthesis. [Link]
-
Sakata, G., Makino, K., Kawamura, Y., & Ikai, T. (1985). Syntheses and Selective Herbicidal Activities of Ethyl 2-[4-(6-Chloro-2-quinoxalinyloxy)phenoxy]propanoate and Its Related Compounds. Journal of Pesticide Science, 10(1), 61-67. [Link]
-
BriefingWire. (2026, March 13). Increasing Pharmaceutical Research Supporting the 3 5 Difluorophenylacetic Acid Market. [Link]
-
PrepChem.com. Synthesis of ethyl 2-(4-bromo-phenoxy)-benzoate. [Link]
-
PubChemLite. 2-(acetyloxy)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate (C14H17ClO5). [Link]
-
Filo. (2024, December 12). Interpretaion of HNMR of ethyl propanoate. [Link]
-
PubChem. Ethyl 2-[2-(4-bromophenoxy)phenoxy]propanoate. [Link]
-
Matrix Fine Chemicals. ETHYL 2-(4-CHLOROPHENOXY)-2-METHYLPROPANOATE. [Link]
- Google Patents. CN117964460A - Synthesis process of 3, 5-difluorophenol.
-
Supporting Information. Typical procedure: Ethyl 2,3-dioxo-3-phenylpropanoate (2a). [Link]
-
EGUsphere. S1. Materials and reagents. [Link]
-
Chegg.com. (2024, April 14). Solved The H NMR spectrum of ethyl propanoate is shown. [Link]
-
SpectraBase. ethanol, 2-(4-chlorophenoxy)-, methylcarbamate. [Link]
-
BindingDB. BDBM50082352 3-(3,5-Difluoro-phenoxy)-4-(4-methanesulfonyl-phenyl)-5,5-dimethyl-5H-furan-2-one::CHEMBL106302. [Link]
- Google Patents.
- Google Patents. CN102731306A - Preparation method of ethyl 2-(4-hydroxyl phenoxy)
-
Organic Syntheses. Procedure. [Link]
-
Gottumukkala, A. L., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 624-677. [Link]
-
Wikipedia. Ethyl propionate. [Link]
-
Semantic Scholar. Ethyl 2-[4-(6-chloro-2-quinoxalinyloxy) phenoxy] propanoate とその関連化合物の合成ならびに選択的除草活性. [Link]
-
The Good Scents Company. ethyl propionate. [Link]
-
mVOC 4.0. Ethyl Propanoate. [Link]
-
Ataman Kimya. ETHYL PROPIONATE. [Link]
-
Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link]
- Google Patents.
-
NIST WebBook. Propanoic acid, ethyl ester. [Link]
-
Cheméo. Chemical Properties of Propanoic acid, ethyl ester (CAS 105-37-3). [Link]
-
Yeast Metabolome Database. Ethyl propanoate (YMDB01331). [Link]
-
FooDB. Showing Compound Ethyl propionate (FDB001366). [Link]
-
NIST WebBook. Propanoic acid, ethyl ester. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. briefingwire.com [briefingwire.com]
- 3. Page loading... [guidechem.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Williamson Synthesis [organic-chemistry.org]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. Khan Academy [khanacademy.org]
- 9. Williamson ether synthesis | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 10. Interpretaion of HNMR of ethyl propanoate (Figure A) Figure A: { } ^ { 1.. [askfilo.com]
- 11. rsc.org [rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Propanoic acid, ethyl ester [webbook.nist.gov]
- 14. BindingDB BDBM50082352 3-(3,5-Difluoro-phenoxy)-4-(4-methanesulfonyl-phenyl)-5,5-dimethyl-5H-furan-2-one::CHEMBL106302 [bindingdb.org]
